1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea 1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16408481
InChI: InChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24)
SMILES:
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea

CAS No.:

Cat. No.: VC16408481

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name 1-cyclohexyl-3-[4-(3-morpholin-4-ylpropoxy)phenyl]urea
Standard InChI InChI=1S/C20H31N3O3/c24-20(21-17-5-2-1-3-6-17)22-18-7-9-19(10-8-18)26-14-4-11-23-12-15-25-16-13-23/h7-10,17H,1-6,11-16H2,(H2,21,22,24)
Standard InChI Key NRPGYHVVWXOCRI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCCCN3CCOCC3

Introduction

Chemical Identity and Structural Features

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₃₁N₃O₃
Molecular Weight361.5 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area72.6 Ų

Synthesis and Structural Analogues

Synthetic Pathways

While no published synthesis route exists for this specific compound, diarylureas are typically prepared via:

  • Curtius rearrangement: Isocyanates reacting with amines.

  • Urea coupling: Carbodiimide-mediated condensation of aryl amines and isocyanates .
    The morpholinopropoxy side chain likely originates from nucleophilic substitution between 4-(3-chloropropoxy)phenyl intermediates and morpholine.

Structural Analogues with Known Bioactivity

The Therapeutic Target Database (TTD) lists over 30 urea-based sEH inhibitors sharing structural motifs with this compound :

Table 2: Selected sEH Inhibitors with Urea Scaffolds

CompoundModificationsTarget Affinity (IC₅₀)
1-(4-(3-Morpholinopropoxy)phenyl)-3-phenylureaPhenyl instead of cyclohexyl12 nM (sEH)
1-Cyclohexyl-3-p-tolylureaMethyl-substituted aryl8.3 nM (sEH)
1-Adamantyl-3-(3-chlorophenyl)ureaBulky adamantyl group5.1 nM (sEH)

These analogues demonstrate that cyclohexyl and morpholine groups optimize binding to sEH’s hydrophobic pocket while maintaining solubility .

Mechanism of Action and Biological Relevance

Soluble Epoxide Hydrolase Inhibition

sEH catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to pro-inflammatory diols. Urea derivatives like 1-cyclohexyl-3-(4-(3-morpholinopropoxy)phenyl)urea are hypothesized to:

  • Bind the sEH catalytic dyad (Asp335/His524) via urea’s carbonyl and amine groups .

  • Stabilize the enzyme’s closed conformation through hydrophobic interactions with the cyclohexyl and morpholinopropoxy groups .

Downstream Effects

sEH inhibition elevates EET levels, leading to:

  • Vasodilation: Reduced blood pressure in hypertensive models .

  • Anti-inflammatory effects: Suppressed NF-κB and COX-2 pathways .

  • Organ protection: Reduced fibrosis in renal and pulmonary tissues .

Research Gaps and Future Directions

  • Target Validation: Confirm sEH binding via crystallography or enzyme assays.

  • In Vivo Efficacy: Test in hypertensive (e.g., SHR rats) and inflammatory (e.g., LPS-induced ARDS) models.

  • Optimization: Introduce fluorination on the phenyl ring to enhance metabolic stability.

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